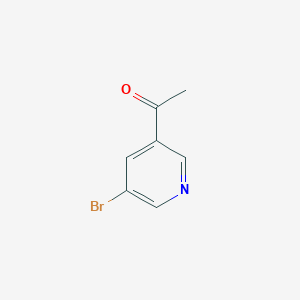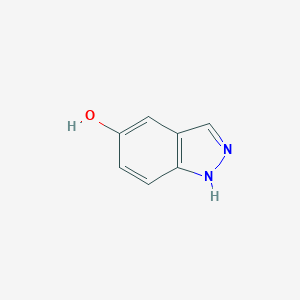
1H-Indazol-5-ol
概要
説明
M3814は、ペポセルチブとしても知られており、DNA依存性プロテインキナーゼ(DNA-PK)の強力で選択的な阻害剤です。DNA-PKは、非相同末端結合経路を通じてDNA二本鎖切断の修復に関与する重要な酵素です。 M3814は、癌細胞におけるDNA修復機構を阻害することにより、放射線療法および化学療法の有効性を高めることが期待されています .
作用機序
M3814は、DNA-PKの触媒活性を阻害することにより効果を発揮し、DNA二本鎖切断の修復を阻止します。これは、癌細胞におけるDNA損傷の蓄積につながり、最終的には細胞死をもたらします。 DNA-PKの自己リン酸化の阻害は、このプロセスにおける重要なステップであり、下流の修復経路の活性化を防ぎます . M3814の分子標的は、触媒サブユニットと調節サブユニットKU70およびKU80からなるDNA-PK複合体です .
準備方法
合成経路と反応条件
M3814の合成には、DNA-PKに対する高い親和性と選択性を有する化合物を生成するように設計された一連の化学反応が含まれます。合成経路には通常、求核置換、アミド結合形成、環化などの反応による主要な中間体の形成が含まれます。 温度、溶媒、触媒などの具体的な反応条件は、高収率と純度を達成するために最適化されます .
工業生産方法
M3814の工業生産は、同様の合成経路に従いますが、商業的な需要を満たすために拡大されています。 これには、大規模反応器、連続フロープロセス、および最終製品の一貫性と安全性を確保するための厳格な品質管理対策の使用が含まれます .
化学反応の分析
反応の種類
M3814は、次を含むさまざまな化学反応を受けます。
酸化: M3814は特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、M3814内の官能基を変性させる可能性があり、その活性を変化させる可能性があります。
一般的な試薬と条件
M3814を含む反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな求核剤および求電子剤が含まれます。 温度、pH、溶媒の選択などの反応条件は、目的の変換を達成するために慎重に制御されます .
生成される主な生成物
M3814の反応から生成される主な生成物は、使用される具体的な反応条件と試薬によって異なります。 これらの生成物には、それぞれ異なる生物学的活性を有する可能性のある、M3814のさまざまな誘導体および類似体が含まれる場合があります .
科学研究アプリケーション
M3814は、次を含む幅広い科学研究アプリケーションを持っています。
科学的研究の応用
M3814 has a wide range of scientific research applications, including:
Chemistry: M3814 is used as a tool compound to study DNA repair mechanisms and the role of DNA-PK in cellular processes.
Biology: In biological research, M3814 is used to investigate the effects of DNA-PK inhibition on cell cycle regulation, apoptosis, and genomic stability.
Medicine: M3814 is being explored as a potential therapeutic agent in combination with radiotherapy and chemotherapy for the treatment of various cancers.
類似化合物との比較
類似化合物
NU7441: 作用機序が似ていますが化学構造が異なる別のDNA-PK阻害剤。
CC-115: DNA-PKとラパマイシン標的タンパク質(mTOR)の二重阻害剤であり、より幅広い生物学的効果を提供します。
VX-984:
M3814の独自性
M3814は、DNA-PKに対する高い選択性と効力、および経口バイオアベイラビリティにより際立っています。これらの特性により、放射線療法および化学療法との併用療法における有望な候補となっています。 さらに、M3814は、さまざまな癌のプレクリニカルモデルで有効性を示しており、汎用性があり効果的な治療薬としての可能性を強調しています .
特性
IUPAC Name |
1H-indazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-1-2-7-5(3-6)4-8-9-7/h1-4,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDXWEPRYNHNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165967 | |
| Record name | 1H-Indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15579-15-4 | |
| Record name | 1H-Indazol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15579-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazol-5-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015579154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15579-15-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1H-Indazol-5-ol of interest in the context of monoamine oxidase inhibition?
A: The research paper investigates a series of indazole derivatives, including this compound, for their potential to inhibit monoamine oxidase (MAO) []. While the abstract doesn't provide specific data on this compound's activity, it highlights the exploration of indazole derivatives as novel MAO inhibitors. MAO enzymes play a crucial role in the breakdown of neurotransmitters like dopamine and serotonin. Inhibiting MAO can increase the levels of these neurotransmitters in the brain, making compounds like this compound potentially relevant for conditions like depression and Parkinson's disease. Further research is needed to understand the specific inhibitory activity, selectivity, and potential therapeutic applications of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
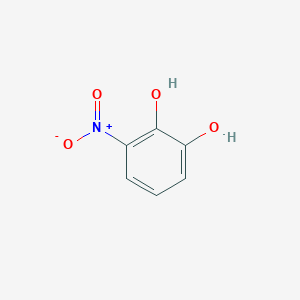

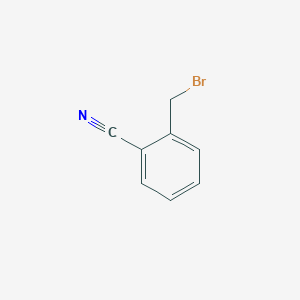

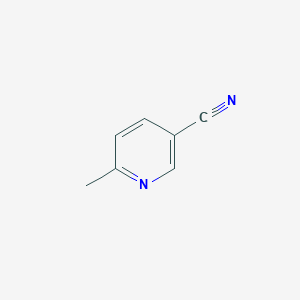
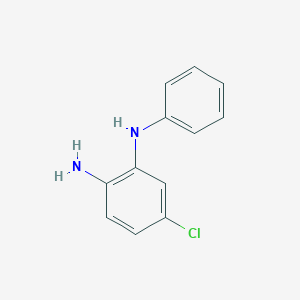
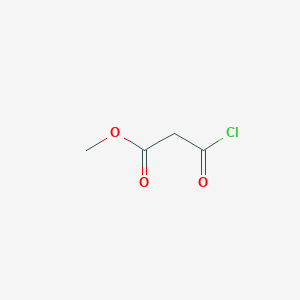
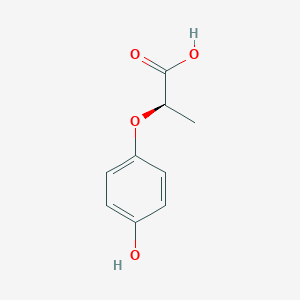

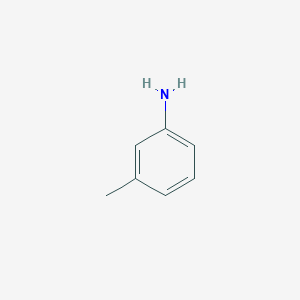
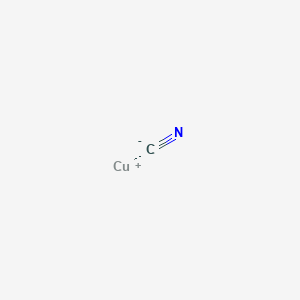
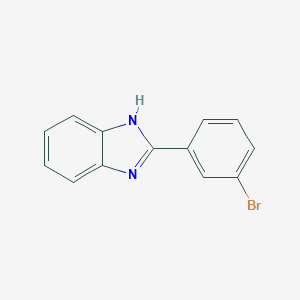
![2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B57746.png)
